p53 CBS
Description
Structural Characteristics and Sequence Analysis
Primary Sequence and Composition
The peptide comprises 20 amino acid residues arranged in two identical RRRCWWGYYY motifs connected by a central arginine-rich segment. Its molecular formula is C₁₄₄H₁₈₄N₄₂O₂₇S₂ , with a molecular weight of 2999.4 g/mol . The sequence is:
RRRCWWGYYYRRRCWWGYYY
Key compositional features:
- Arginine (Arg, R) : Six residues (30% of the sequence) contribute a strong positive charge at physiological pH, enhancing solubility and potential for electrostatic interactions.
- Cysteine (Cys, C) : Two residues enable disulfide bond formation, critical for structural stability.
- Tryptophan (Trp, W) : Four residues provide hydrophobic and aromatic side chains for π-π stacking and membrane penetration.
- Glycine (Gly, G) : Two residues introduce conformational flexibility between rigid domains.
- Tyrosine (Tyr, Y) : Six residues offer sites for phosphorylation and hydrogen bonding via hydroxyl groups.
Table 1: Amino Acid Composition
| Amino Acid | Symbol | Count | Properties |
|---|---|---|---|
| Arginine | R | 6 | Cationic, nucleophilic |
| Cysteine | C | 2 | Disulfide bonds |
| Tryptophan | W | 4 | Hydrophobic, aromatic |
| Glycine | G | 2 | Flexibility |
| Tyrosine | Y | 6 | Polar, phosphorylatable |
Secondary and Tertiary Structure Considerations
The peptide’s tertiary structure is influenced by:
- Disulfide Bonds : The two cysteine residues likely form intra-chain bonds, constraining the peptide into a looped conformation.
- Hydrophobic Clusters : Tryptophan and tyrosine residues create hydrophobic patches that may drive self-association or binding to lipid membranes.
- Charge Distribution : The arginine-rich regions form cationic domains, favoring interactions with anionic surfaces like DNA or cell membranes.
Molecular dynamics simulations suggest limited conformational flexibility due to the rigid glycine-proline-free backbone and disulfide cross-linking. However, the absence of a resolved 3D structure (due to computational complexity) leaves open questions about dynamic folding pathways.
Properties
Molecular Formula |
C144H184N42O27S2 |
|---|---|
Molecular Weight |
2999.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C144H184N42O27S2/c145-97(19-9-53-158-139(146)147)121(195)172-102(24-10-54-159-140(148)149)124(198)174-105(27-13-57-162-143(154)155)127(201)185-117(75-214)136(210)182-114(67-85-71-166-100-22-7-3-17-95(85)100)134(208)180-112(65-83-69-164-98-20-5-1-15-93(83)98)122(196)168-73-119(193)170-107(59-77-29-41-87(187)42-30-77)129(203)177-110(62-80-35-47-90(190)48-36-80)132(206)179-109(61-79-33-45-89(189)46-34-79)131(205)176-104(26-12-56-161-142(152)153)126(200)173-103(25-11-55-160-141(150)151)125(199)175-106(28-14-58-163-144(156)157)128(202)186-118(76-215)137(211)183-115(68-86-72-167-101-23-8-4-18-96(86)101)135(209)181-113(66-84-70-165-99-21-6-2-16-94(84)99)123(197)169-74-120(194)171-108(60-78-31-43-88(188)44-32-78)130(204)178-111(63-81-37-49-91(191)50-38-81)133(207)184-116(138(212)213)64-82-39-51-92(192)52-40-82/h1-8,15-18,20-23,29-52,69-72,97,102-118,164-167,187-192,214-215H,9-14,19,24-28,53-68,73-76,145H2,(H,168,196)(H,169,197)(H,170,193)(H,171,194)(H,172,195)(H,173,200)(H,174,198)(H,175,199)(H,176,205)(H,177,203)(H,178,204)(H,179,206)(H,180,208)(H,181,209)(H,182,210)(H,183,211)(H,184,207)(H,185,201)(H,186,202)(H,212,213)(H4,146,147,158)(H4,148,149,159)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)/t97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1 |
InChI Key |
JUMBSSVFFQMBCS-UARLQGAOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Loading
The peptide’s C-terminal carboxylic acid (-OH) necessitates the use of Wang resin (hydroxymethylphenoxyacetic acid-linked resin) or 2-chlorotrityl chloride resin for acid-labile anchoring. Wang resin is preferred for its compatibility with Fmoc chemistry and high loading capacity (0.3–0.7 mmol/g).
Table 1: Resin and Protection Schemes
| Resin Type | Loading (mmol/g) | Anchoring Group | Compatibility |
|---|---|---|---|
| Wang resin | 0.3–0.7 | Hydroxymethyl | Fmoc |
| 2-Chlorotrityl | 0.5–1.2 | Chloride | Fmoc/Boc |
Amino Acid Protection and Coupling
- Arg : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions during TFA cleavage.
- Cys : Orthogonal protection using Trt (trityl) for regioselective disulfide bond formation.
- Trp : Boc (tert-butoxycarbonyl) protection minimizes sulfonation during cleavage.
- Tyr : tBu (tert-butyl) protection prevents O-alkylation.
Coupling agents such as HBTU/HOBt/DIPEA (1:1:2 molar ratio) in DMF achieve >99% efficiency per cycle for Arg-rich sequences. Double couplings (2 × 30 min) are recommended for sterically hindered residues.
Cleavage and Side-Chain Deprotection
Optimized Cleavage Cocktails
A mixture of TFA/H₂O/TIPS/EDT (92.5:2.5:2.5:2.5 v/v) for 3 h at 25°C effectively removes protecting groups while minimizing Trp and Cys modifications. Scavengers (EDT, TIPS) quench reactive cations.
Table 3: Cleavage Conditions for Sensitive Residues
| Residue | Risk | Mitigation Strategy |
|---|---|---|
| Trp | Sulfonation | 5% EDT in cleavage cocktail |
| Cys | Alkylation | 2.5% TIPS |
| Arg | Incomplete deprotection | Extended cleavage (4–6 h) |
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Purification employs a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile/0.1% TFA over 40 min. The peptide’s hydrophobicity (due to Trp and Tyr) necessitates a shallow gradient for optimal resolution.
Table 4: Purification Metrics
| Parameter | Value |
|---|---|
| Purity (analytical) | ≥95% |
| Yield (crude) | 60–70% |
| Yield (purified) | 30–40% |
Comparative Analysis of Synthesis Strategies
SPPS vs. Solution-Phase Synthesis
While SPPS is the gold standard for peptides ≤ 50 residues, solution-phase synthesis faces challenges with this peptide due to:
Critical Challenges and Mitigation
Arg-Induced Steric Hindrance
Chemical Reactions Analysis
Types of Reactions
The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH can undergo several types of chemical reactions:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the target residue, such as iodoacetamide for cysteine modification.
Major Products Formed
Disulfide bonds: Formed between cysteine residues.
Modified peptides: Resulting from substitution reactions on specific amino acid side chains.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research has demonstrated that peptides containing amino acids such as tryptophan (Trp), cysteine (Cys), and tyrosine (Tyr) exhibit antioxidant properties. The presence of these residues in H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH suggests its potential as a natural antioxidant. Studies indicate that peptides with similar compositions can scavenge free radicals, thereby protecting cells from oxidative stress .
1.2 Neuroprotective Effects
Peptides derived from the sequence of H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH have been investigated for their neuroprotective effects. The arginine (Arg) residues may enhance nitric oxide production, which is crucial for neuroprotection and improving blood flow in the brain. This mechanism has been observed in various studies focusing on neurodegenerative diseases .
Molecular Biology Applications
2.1 Peptide Synthesis and Modification
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various modifications to enhance its stability and bioactivity. The choice of protecting groups during synthesis is critical to prevent undesired reactions, especially in residues like Cys and Trp .
2.2 Supramolecular Chemistry
Recent advancements in supramolecular chemistry have explored the binding interactions of peptides with synthetic receptors such as cucurbiturils. H-Arg-Arg-Arg-Cys-Trp-Trw-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trw-Gly-Tyr-Ty-OH shows promise in forming stable complexes with these receptors, which can be utilized for drug delivery systems .
Therapeutic Applications
3.1 Antimicrobial Properties
Peptides similar to H-Arg-Arg-Arg-Cys-Trp-Trw-Gly-Ty-Yty-Yty-Yty-OH have been shown to possess antimicrobial properties against various pathogens. The positively charged arginine residues can disrupt bacterial membranes, leading to cell lysis. This characteristic makes it a candidate for developing new antimicrobial agents .
3.2 Cancer Therapy
The potential application of this peptide in cancer therapy is notable due to its ability to induce apoptosis in cancer cells. The Trp and Tyr residues are known to participate in signaling pathways that regulate cell growth and apoptosis, suggesting that this peptide could be engineered to enhance its efficacy against tumors .
Case Studies
Mechanism of Action
The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH exerts its effects through interactions with specific molecular targets. These interactions can include binding to receptors or enzymes, leading to modulation of signaling pathways. The presence of multiple arginine and tryptophan residues suggests potential interactions with negatively charged molecules or hydrophobic regions in proteins.
Comparison with Similar Compounds
Polyarginine Peptides
Example : H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (CAS 165893-48-1)
| Parameter | Target Compound | H-Arg7-OH |
|---|---|---|
| Residues | Arg³-Cys-Trp²-Gly-Tyr³ (repeated) | Arg⁷ |
| Molecular Weight | ~2,200–2,400 Da (estimated) | 1,111.33 Da |
| Charge | Highly positive (6+ from Arg) | Extremely positive (7+ from Arg) |
| Structural Features | Cyclic via Cys-Cys, aromatic clusters | Linear, no disulfide bonds |
| Applications | Potential drug delivery, biosensors | Cell-penetrating peptide (CPP) |
Key Differences :
- The target compound’s Cys-Trp-Tyr motifs enable multifunctionality (e.g., redox responsiveness, fluorescence) absent in linear polyarginines.
- Lower charge density compared to H-Arg7-OH may reduce nonspecific cellular uptake but improve target specificity .
Dipeptides with Arg/Trp Motifs
Example : H-Arg-Trp-OH (CAS 25615-38-7)
| Parameter | Target Compound | H-Arg-Trp-OH |
|---|---|---|
| Residues | Multiple Arg, Trp, Tyr, Cys | Arg-Trp dipeptide |
| Bioactivity | Hypothesized membrane interaction | Neurotransmitter modulation |
| Stability | Disulfide bonds enhance stability | Prone to enzymatic degradation |
| Pharmacokinetics | Likely poor oral bioavailability | Rapid absorption and clearance |
Key Differences :
- The target’s larger size and repetitive sequences may enhance binding avidity but complicate synthesis and purification.
- Tryptophan content : The dipeptide serves as a serotonin precursor, while the target’s Trp clusters may mediate protein-protein interactions .
Tyrosine-Rich Peptides
Example : Tyrosinase-related peptides (from melanin studies)
| Parameter | Target Compound | TYR Gene Peptides |
|---|---|---|
| Tyr Content | 6 Tyr residues | Variable (e.g., SNP-linked Tyr) |
| Functional Role | Structural/fluorescent role | Melanin synthesis regulation |
| Polymorphism Impact | N/A (synthetic) | SNPs affect pigmentation traits |
Key Differences :
- Natural Tyr-rich peptides (e.g., tyrosinase) are enzymatically active, whereas the synthetic target’s Tyr clusters likely serve structural purposes .
Biological Activity
The compound H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH is a peptide that exhibits various biological activities due to its unique amino acid composition. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on diverse research sources.
Peptide Structure and Composition
This peptide consists of 21 amino acids, including multiple arginine (Arg), tryptophan (Trp), and tyrosine (Tyr) residues, which are known for their roles in signaling pathways and receptor interactions. The presence of cysteine (Cys) allows for potential disulfide bond formation, contributing to the structural stability of the peptide.
1. Antimicrobial Activity
Research indicates that peptides rich in arginine and tryptophan exhibit antimicrobial properties. For instance, peptides with similar compositions have shown efficacy against various bacterial strains, suggesting that H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH may possess similar capabilities. A study highlighted the importance of cationic residues in disrupting bacterial membranes, leading to cell lysis .
2. Anticancer Properties
Peptides containing Trp and Tyr have been investigated for their anticancer potential. The structural features of this peptide may allow it to interact with cancer cell receptors, potentially inhibiting tumor growth. For example, cyclic peptides from plant sources have demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells . The specific sequence and arrangement of amino acids in H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr may enhance its binding affinity to cancer-related targets.
3. Neuromodulatory Effects
The presence of Trp is crucial for serotonin synthesis, suggesting that this peptide might influence mood regulation and neurological functions. Peptides with similar structures have been shown to exhibit neuroprotective effects in various models . This property could be explored for potential applications in treating mood disorders or neurodegenerative diseases.
The biological activities of H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyrr-Y Tyr-OH can be attributed to several mechanisms:
- Membrane Disruption : Cationic peptides often disrupt bacterial membranes through electrostatic interactions, leading to increased permeability and cell death.
- Receptor Modulation : The peptide may bind to specific receptors involved in cancer progression or neuronal signaling, modulating their activity.
- Intracellular Signaling : By interacting with signaling pathways, this peptide could influence cellular responses related to growth and apoptosis.
Case Studies
Several studies have investigated the effects of similar peptides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
